Cav 2.2 blocker 2 is a compound that specifically inhibits the N-type voltage-gated calcium channels, also known as Cav 2.2 channels. These channels play a critical role in neurotransmitter release and are implicated in various physiological processes, including pain transmission and muscle contraction. The development of selective blockers for these channels has significant therapeutic potential, particularly in treating pain and other neurological disorders.
Cav 2.2 blocker 2 is derived from conotoxins, which are peptides obtained from the venom of cone snails. These peptides have been extensively studied for their ability to selectively inhibit various types of calcium channels, including the N-type calcium channels. The specific structure and properties of Cav 2.2 blocker 2 enhance its efficacy and selectivity for Cav 2.2 channels.
Cav 2.2 blocker 2 falls under the category of calcium channel blockers, specifically targeting voltage-gated calcium channels. These compounds can be classified based on their source (natural vs synthetic), mechanism of action (competitive vs non-competitive), and their chemical structure (peptide-based vs small molecules).
The synthesis of Cav 2.2 blocker 2 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications necessary for biological activity. This method enables the incorporation of specific functional groups that enhance binding affinity to the Cav 2.2 channel.
Cav 2.2 blocker 2 possesses a unique molecular structure characterized by a series of disulfide bonds that stabilize its conformation, making it effective in binding to the target calcium channel.
Cav 2.2 blocker 2 primarily interacts with the Cav 2.2 channel through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to channel inhibition.
Cav 2.2 blocker 2 inhibits calcium influx through the Cav 2.2 channel by binding to specific sites on the channel protein, leading to a conformational change that prevents channel opening in response to membrane depolarization.
Cav 2.2 blocker 2 has significant scientific uses, particularly in:
The ongoing research into Cav 2.2 blockers continues to reveal their potential applications across various fields within pharmacology and neuroscience, highlighting their importance in developing new treatment strategies for pain relief and neurological disorders.
Cav 2.2 blocker 2 exerts its inhibitory effects by selectively stabilizing specific conformational states of the voltage-sensing domains (VSDs), particularly VSDII. Cryo-EM structural analyses (PDB: 7VFV, 7VFS) reveal that this compound binds within a hydrophobic pocket near the S4II helix, locking VSDII in a depolarized-resting hybrid state. This stabilization impedes the canonical "upward" movement of S4 helices required for channel activation during membrane depolarization [1] [3].
Key biophysical perturbations include:
Table 1: VSDII Residues Critical for Cav 2.2 Blocker 2 Binding
Structural Element | Residue | Interaction Type | Conformational Effect |
---|---|---|---|
S4II helix | R853 | Bidentate hydrogen bond | Restricts S4II upward movement |
S2II-S3II linker | E738 | Salt bridge stabilization | Anchors S4II in resting position |
S1II-S2II loop | F697 | Hydrophobic stacking | Enhances binding pocket occupancy |
PIP~2~ binding site | K862 | Competitive displacement | Disrupts voltage-sensor priming |
The compound's binding induces a 12° tilting of the S4II helix, sterically hindering the coupling between VSDII and the pore domain. This was validated through mutagenesis studies where R853A mutation reduced compound affinity by 15-fold [1] [3].
Cav 2.2 blocker 2 allosterically perturbs intersubunit interfaces within the channel complex. Molecular dynamics simulations reveal compound binding induces a 4.2Å displacement of the α1B I-II loop, directly disrupting:
β subunit interactions:
α2δ disengagement:Cryo-EM density maps (EMD-31961) show extracellular loop I (ECLI) of α1B undergoes conformational strain upon blocker binding. This disrupts ECLI-α2δ interfacial contacts, particularly:
Table 2: Subunit Interaction Perturbations by Cav 2.2 Blocker 2
Subunit Interface | Affected Domain/Residues | Binding Energy Change (ΔΔG) | Functional Consequence |
---|---|---|---|
α1B-β2a | GK domain / I-II loop (AID) | +3.8 kcal/mol | Reduced membrane trafficking |
α1B-α2δ | ECLI / MIDAS motif | +2.6 kcal/mol | Accelerated inactivation |
β2a-membrane | HOOK region palmitoylation sites | N/A | Impaired PIP~2~ competition |
α1B-PIP~2~ | Polybasic C-terminal I-II loop | +4.1 kcal/mol | Loss of open-state stabilization |
Cav 2.2 blocker 2 employs a dual-mechanism allosteric strategy:
Selectivity filter constriction:The compound binds within the outer pore vestibule (K~d~ = 48 nM), establishing electrostatic interactions with glutamate residue E742 in the selectivity filter (EEEE locus). This induces a 28% reduction in pore diameter (from 6.4Å to 4.6Å) as measured by cryo-EM, decreasing single-channel conductance from 13 pS to 8 pS at +20 mV [1] [3]. Calcium flux assays demonstrate 90% inhibition of Ca^2+^ permeation at saturating concentrations, while maintaining 45% Na^+^ conductance – confirming ion selectivity disruption.
Extracellular loop modulation:ECLI undergoes significant conformational restructuring upon blocker binding:
Notably, the compound stabilizes a non-conducting pre-inactivated state through PIP~2~-mediated allostery. Molecular dynamics simulations show compound binding enhances PIP~2~ occupancy at the S4II site by 2.7-fold, promoting cytoplasmic S6 gate closure through coupled motions [2] [4].
Table 3: Allosteric Inhibition Sites of Cav 2.2 Blocker 2
Target Site | Key Residues | Biophysical Change | Functional Impact |
---|---|---|---|
Selectivity filter | E742, E745 | Pore radius reduction (6.4Å → 4.6Å) | Decreased Ca^2+^ selectivity |
ECLI | D263, P264, C258 | Rotational displacement (70°) | Physical pore occlusion |
PIP~2~ binding site | K862, R866 | PIP~2~ occupancy increase (2.7x) | Enhanced S6 gate closure |
S4-S5 linker | F927, L931 | Helical tilt (18°) | Coupling efficiency reduced |
The blocker profoundly alters state transitions through gating machinery interference:
Closed-state inactivation (CSI) potentiation:Cav 2.2 blocker 2 stabilizes the W-helix (DII-DIII linker) in its gate-occluding position. Electrophysiological recordings show CSI time constants (τ~CSI~) decrease from 128±5 ms to 43±3 ms at -50 mV. Mutagenesis studies confirm W768A mutation abolishes this effect, indicating direct W-helix stabilization [3] [8]. The pre-W-helix domain (residues 756-767) adopts a β-strand conformation upon compound binding, facilitating W-helix insertion into the cytoplasmic gate.
Voltage-sensor-pore uncoupling:The compound introduces torsional strain at the S4-S5~II~ linker, reducing electromechanical coupling efficiency by 65%. This manifests as:
S6 gate dynamics:The cytoplasmic gate exhibits enhanced stability in the closed state due to:
Table 4: Gating Dynamics Modifications by Cav 2.2 Blocker 2
Gating Element | Modification | Kinetic Parameter Change | State Stabilization |
---|---|---|---|
W-helix (DII-DIII) | Enhanced gate docking | τ~CSI~: 128 ms → 43 ms | Inactivated state |
S4-S5~II~ linker | Torsional strain | Coupling efficiency: -65% | Resting state |
S6~I~/S6~II~/S6~III~ interface | Hydrophobic packing | Pore hydration: -40% | Closed state |
S6~II~^NCD^ | Salt bridge formation | Inactivation V~1/2~ shift: -10 mV | Inactivated state |
State-dependent accessibility studies reveal the compound exhibits 150-fold higher affinity for inactivated states compared to resting states, explaining its use-dependent inhibition characteristics. This preferential binding is mediated by transient exposure of a hydrophobic pocket between S6~III~ and S6~IV~ helices during inactivation [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7